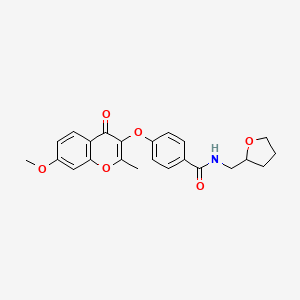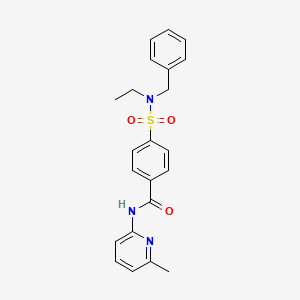
4-(N-benzyl-N-ethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N-benzyl-N-ethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide, also known as BESB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
4-(N-benzyl-N-ethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide exerts its effects through the inhibition of specific enzymes and proteins. In cancer cells, this compound inhibits the activity of histone deacetylases, which play a crucial role in the regulation of gene expression. By inhibiting histone deacetylases, this compound promotes the expression of tumor suppressor genes and inhibits the expression of oncogenes, leading to the inhibition of cancer cell growth. In Alzheimer's disease, this compound inhibits the aggregation of amyloid-beta peptides by binding to them and preventing their aggregation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis, inhibits cell proliferation, and promotes the expression of tumor suppressor genes. In Alzheimer's disease, this compound inhibits the aggregation of amyloid-beta peptides, which is a key pathological feature of the disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-(N-benzyl-N-ethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide is its potential as a multitargeted agent, meaning that it can target multiple enzymes and proteins involved in various diseases. Another advantage is its low toxicity, which makes it a promising candidate for further development. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 4-(N-benzyl-N-ethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide. One potential direction is the development of analogs with improved solubility and potency. Another direction is the study of this compound in combination with other drugs to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various scientific fields, including medicinal chemistry and neurodegenerative diseases. Its potential as a multitargeted agent and low toxicity make it a promising candidate for further development. However, its low solubility in water is a limitation that needs to be addressed. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various diseases.
Méthodes De Synthèse
4-(N-benzyl-N-ethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide can be synthesized using a multistep process that involves the reaction of 2-chloro-6-methylpyridine with N-benzyl-N-ethylsulfamide, followed by the reaction of the resulting intermediate with 4-aminobenzoyl chloride. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
4-(N-benzyl-N-ethylsulfamoyl)-N-(6-methylpyridin-2-yl)benzamide has been extensively studied in various scientific fields due to its potential applications. In the field of medicinal chemistry, this compound has shown promising results as a potential anticancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.
Propriétés
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-(6-methylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-3-25(16-18-9-5-4-6-10-18)29(27,28)20-14-12-19(13-15-20)22(26)24-21-11-7-8-17(2)23-21/h4-15H,3,16H2,1-2H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVGBONTQSAJGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(benzenesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2950984.png)

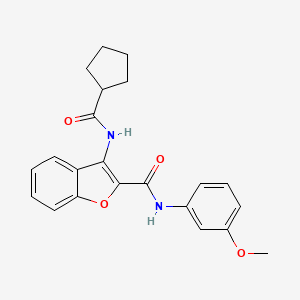
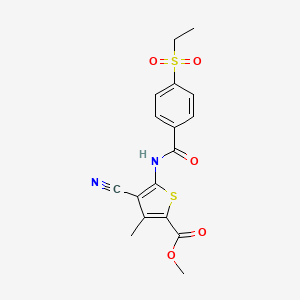
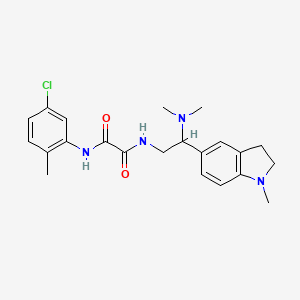
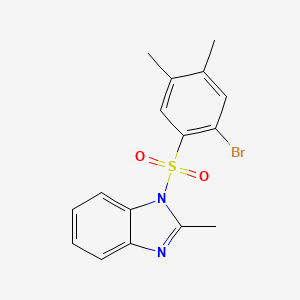
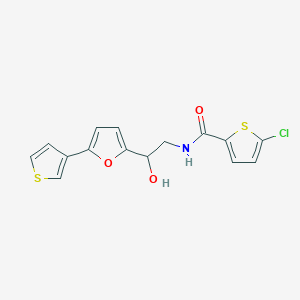
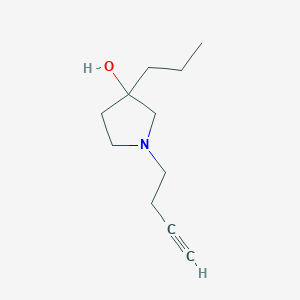
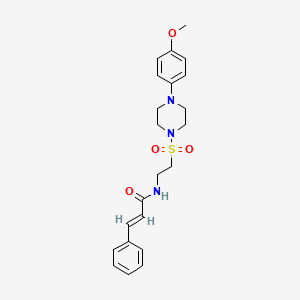
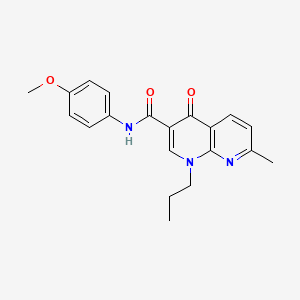
![4,4',4'',4''',4'''',4'''''-[[Ethane-1,1,1-triyltris(benzene-4,1-diyl)]tris(ethane-1,1,1-triyl)]hexaphenol](/img/structure/B2951001.png)
